molecular formula C17H26OS B12547779 Undecanethioic acid, S-phenyl ester CAS No. 143287-60-9

Undecanethioic acid, S-phenyl ester

Cat. No.: B12547779
CAS No.: 143287-60-9
M. Wt: 278.5 g/mol
InChI Key: DMRHGHUGRWPHTG-UHFFFAOYSA-N
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Description

Historical Context of Thioester Compounds in Organic Chemistry

Thioesters emerged as critical intermediates in organic synthesis and biochemistry following their structural characterization in the early 20th century. Analogous to carboxylate esters, thioesters (R−C(=O)−S−R') replaced oxygen with sulfur in the ester functional group, enabling distinct reactivity patterns. Their biochemical relevance became evident through the discovery of coenzyme A (CoA) derivatives like acetyl-CoA, which participate in fatty acid metabolism and the citric acid cycle. Christian de Duve’s "Thioester World" hypothesis further elevated their status by proposing thioesters as primordial energy carriers that preceded ATP in early metabolic systems. This framework posits that thioesters facilitated peptide and lipid synthesis on prebiotic Earth, laying the groundwork for contemporary biochemical pathways.

Structural Features of this compound

This compound (IUPAC name: S-phenyl undecanethioate) is defined by the following structural attributes:

  • Core scaffold : An 11-carbon aliphatic chain (undecanethioic acid) linked via a thioester bond to a phenyl group.
  • Functional groups :
    • Thioester moiety (−S−C(=O)−) conferring electrophilicity at the carbonyl carbon.
    • Aromatic phenyl group contributing to hydrophobicity and π-π stacking interactions.
    • Long alkyl chain influencing solubility and melting behavior.
Property Value
Molecular formula C~17~H~26~OS
Molecular weight 282.45 g/mol
Key spectral signals - ¹³C NMR : ~200 ppm (C=O), ~130 ppm (aromatic C), ~35 ppm (alkyl C-S)

The extended alkyl chain differentiates it from shorter-chain analogs like S-phenyl phenylethanethioate (C~14~H~12~OS), enhancing lipophilicity and thermal stability.

Significance in Organosulfur Chemistry Research

This compound exemplifies the versatility of thioesters in synthetic and prebiotic chemistry:

  • Prebiotic peptide formation : Thioesters mediate abiotic peptide synthesis via thioester-amide exchange, a mechanism demonstrated in mercaptoacid-amino acid condensations. The compound’s long alkyl chain may stabilize intermediates in hydrophobic microenvironments, mimicking prebiotic hydrothermal conditions.
  • Synthetic applications : Its structure serves as a template for designing thioester-based coupling agents, enabling efficient acyl transfers in organic synthesis. The phenyl group enhances crystallinity, facilitating purification and characterization.
  • Materials science : The balance between hydrophobic alkyl chains and reactive thioester groups makes it a candidate for self-assembling nanomaterials or biodegradable polymers.

Research into such thioesters continues to bridge gaps between abiotic chemistry and biological systems, offering insights into life’s chemical origins and novel synthetic methodologies.

Properties

CAS No.

143287-60-9

Molecular Formula

C17H26OS

Molecular Weight

278.5 g/mol

IUPAC Name

S-phenyl undecanethioate

InChI

InChI=1S/C17H26OS/c1-2-3-4-5-6-7-8-12-15-17(18)19-16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3

InChI Key

DMRHGHUGRWPHTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)SC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Dehydrating Agents: DCC and CDI

Undecanethioic acid reacts with thiophenol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI) to form the target thioester.

Procedure:

  • Dissolve undecanethioic acid (10 mmol) and thiophenol (12 mmol) in anhydrous dichloromethane.
  • Add DCC (12 mmol) or CDI (12 mmol) at 0°C.
  • Stir at room temperature for 12–24 hours.
  • Filter precipitated urea (for DCC) and purify via column chromatography (hexane/ethyl acetate).

Key Data:

  • Yield: 70–85%
  • Advantages: High atom economy, scalable.
  • Limitations: DCC produces toxic byproducts; CDI requires moisture-free conditions.

Acyl Chloride Intermediate Route

Synthesis of Undecanoyl Chloride

Undecanoic acid is converted to undecanoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Procedure:

  • Reflux undecanoic acid (10 mmol) with SOCl₂ (15 mmol) for 3 hours.
  • Remove excess SOCl₂ under vacuum.

Thioester Formation

React undecanoyl chloride with thiophenol in the presence of a base (e.g., pyridine):

Procedure:

  • Add undecanoyl chloride (10 mmol) dropwise to a solution of thiophenol (12 mmol) and pyridine (15 mmol) in dry ether.
  • Stir for 2 hours at 0°C, then warm to room temperature.
  • Extract with 1M HCl, dry over Na₂SO₄, and concentrate.

Key Data:

  • Yield: 80–90%
  • Purity: >95% (by GC-MS).

Transesterification of Phenyl Undecanoate

Base-Catalyzed Thiolysis

Phenyl undecanoate undergoes transesterification with thiophenol using potassium acetate (KOAc):

Procedure:

  • Mix phenyl undecanoate (5 mmol), thiophenol (7.5 mmol), and KOAc (10 mmol) in tetrahydrofuran.
  • Reflux at 80°C for 6 hours.
  • Purify via silica gel chromatography.

Key Data:

  • Yield: 90–98%
  • Selectivity: No side products detected via ¹H NMR.

Enzymatic Synthesis Using Acyltransferases

Carboxylic Acid Reductase (CAR)-Mediated Activation

The CARsr-A enzyme from Segniliparus rugosus catalyzes thioester formation from undecanoic acid and thiophenol in the presence of ATP and CoA.

Procedure:

  • Incubate undecanoic acid (10 mM), thiophenol (15 mM), ATP (5 mM), and CARsr-A (2 mg/mL) in phosphate buffer (pH 7.5).
  • Shake at 30°C for 24 hours.
  • Extract with ethyl acetate and concentrate.

Key Data:

  • Yield: 60–75%
  • Advantages: Eco-friendly, avoids harsh reagents.

Mitsunobu Reaction with Thioacetic Acid

Diethyl Azodicarboxylate (DEAD)-Mediated Coupling

Undecanoic acid reacts with thiophenol via Mitsunobu conditions:

Procedure:

  • Combine undecanoic acid (10 mmol), thiophenol (12 mmol), triphenylphosphine (15 mmol), and DEAD (12 mmol) in THF.
  • Stir at room temperature for 12 hours.
  • Concentrate and purify via flash chromatography.

Key Data:

  • Yield: 65–80%
  • Side Products: Triphenylphosphine oxide (removed during purification).

Acyl Phosphate Intermediate Route

Activation with Trichloroacetonitrile (Cl₃CCN)

Undecanoic acid is activated as an acyl phosphate, followed by thiol substitution:

Procedure:

  • Treat undecanoic acid (10 mmol) with Cl₃CCN (12 mmol) and phosphate buffer (pH 7).
  • Add thiophenol (15 mmol) and stir for 6 hours.
  • Extract with ethyl acetate and concentrate.

Key Data:

  • Yield: 70–85%
  • Applications: Suitable for heat-sensitive substrates.

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Limitations
DCC/CDI Coupling 70–85 Room temperature High scalability Toxic byproducts (DCC)
Acyl Chloride Route 80–90 0°C to room temp High purity Requires corrosive reagents (SOCl₂)
Transesterification 90–98 80°C reflux Excellent selectivity Requires pre-formed ester
Enzymatic Synthesis 60–75 30°C, aqueous Green chemistry Lower yield, enzyme cost
Mitsunobu Reaction 65–80 Room temperature Broad substrate scope Expensive reagents (DEAD, PPh₃)
Acyl Phosphate Activation 70–85 Mild aqueous No organic solvents Sensitive to pH fluctuations

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of undecanethioic acid, S-phenyl ester involves its interaction with various molecular targets. The ester can undergo hydrolysis to release undecanethioic acid and phenol, which can then interact with cellular components. The sulfur atom in the ester can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Structural and Thermodynamic Properties

The following table summarizes key properties of Undecanethioic acid, S-phenyl ester and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Synthesis Method Key Applications
This compound C₁₇H₂₄OS 284.44 ~300–350 (estimated) S-Acylation of benzenethiol Polymer additives, catalysis
S-Phenyl Thioacetate C₈H₈OS 152.21 99.5 (at 0.8 kPa) Rhodium-catalyzed exchange Catalytic intermediates
Methyl 10-Undecenoate C₁₂H₂₂O₂ 198.30 Not reported Esterification of undecenoic acid Fragrances, lubricants
1-Pyrrolidinecarbothioic acid, S-phenyl ester C₁₁H₁₃NOS 207.29 327.1 Nucleophilic substitution Pharmaceutical intermediates

Key Observations :

  • Chain Length Effects: Undecanethioic acid’s longer alkyl chain confers higher hydrophobicity and molecular weight compared to S-phenyl thioacetate.
  • Thermodynamic Stability : While direct energy values (e.g., E = -X a.u.) are unavailable for the target compound, shorter-chain analogs like S-phenyl methanesulfonic acid (E = -1218.386188 a.u.) exhibit greater stability than oxygenated esters (e.g., Methanesulfonic acid phenyl ester, E = -895.404972 a.u.) . Longer alkyl chains may reduce reactivity due to steric hindrance.
  • Boiling Points : S-Phenyl thioacetate boils at 99.5°C under reduced pressure (0.8 kPa) , while the undecanethioic acid derivative likely has a significantly higher boiling point due to increased van der Waals interactions.

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